4-methylisoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCGRFHYOYXEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901167 | |
| Record name | NoName_245 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-82-3 | |
| Record name | NSC20691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Methylisoindoline 1,3 Dione and Analogues
Classical and Foundational Synthesis Routes for Isoindoline-1,3-diones
The traditional approaches to synthesizing the isoindoline-1,3-dione core are well-established and widely utilized due to their reliability and simplicity. These methods primarily rely on the reactivity of phthalic anhydrides with nitrogen-based nucleophiles.
Phthalic Anhydride (B1165640) Condensation Reactions
The most direct and common method for synthesizing N-substituted isoindoline-1,3-diones is the condensation reaction between a phthalic anhydride and a primary amine. In the specific case of 4-methylisoindoline-1,3-dione, the precursor is 4-methylphthalic anhydride. This reaction typically involves heating the anhydride with an amine in a suitable solvent, such as glacial acetic acid, which facilitates the dehydration and subsequent ring closure (cyclization) to form the imide ring.
The general mechanism proceeds in two main steps:
Amidation : The amine's nucleophilic nitrogen atom attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring to form an intermediate phthalamic acid.
Cyclodehydration : Upon heating, the carboxylic acid and amide functional groups of the intermediate undergo an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring of the isoindoline-1,3-dione.
The synthesis of the required precursor, 4-methylphthalic anhydride, can be achieved through various routes, including the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. One documented process involves the Diels-Alder reaction of isoprene (B109036) and maleic anhydride, followed by a reaction with bromine in the presence of an acid acceptor like pyridine (B92270) or dimethylformamide to yield 4-methylphthalic anhydride.
| Reactants | Catalyst/Solvent | Conditions | Product | Yield |
| Phthalic Anhydride, 4-Aminoacetophenone | Glacial Acetic Acid | Reflux, 6 hours | 2-(4-acetylphenyl)isoindoline-1,3-dione | High |
| Phthalic Anhydride, Various Amines | Glacial Acetic Acid | Reflux, 4 hours | N-substituted phthalimides | Good |
| 4-Methylphthalic Acid, Bathophenanthroline | Toluene, N,N-dimethylacetamide | Azeotropic Reflux, 12 hours | 4-Methylphthalic Anhydride | 97% |
| 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride, Bromine | Pyridine, Chlorobenzene | Dropwise addition | 4-Methylphthalic Anhydride | Not specified |
Gabriel Synthesis Variations
The Gabriel synthesis is a classic method for preparing primary amines, where the key step is the N-alkylation of potassium phthalimide (B116566). The foundational reaction of this synthesis, however, is the creation of the phthalimide itself. Variations on this initial step are central to producing substituted isoindoline-1,3-diones.
For this compound, this involves the reaction of 4-methylphthalic anhydride with a source of ammonia (B1221849) (e.g., urea, ammonium (B1175870) carbonate) or a primary amine to form the N-H or N-R imide, respectively. This reaction follows the same condensation mechanism described previously. The resulting this compound can then be deprotonated with a base (like potassium hydroxide) to form the potassium salt, which serves as a nucleophile for synthesizing various primary amines, thereby incorporating the 4-methylphthalimide (B1312042) moiety into a larger molecular structure before its eventual cleavage.
Advanced and Contemporary Synthetic Strategies for Methylated Isoindoline-1,3-diones
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing isoindoline-1,3-dione frameworks. These strategies often improve yields, reduce reaction times, and allow for the creation of more complex analogues in fewer steps.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. This approach offers high atom economy and procedural simplicity. Several MCRs have been developed for the synthesis of isoindoline-1,3-dione derivatives.
For instance, a one-pot, three-component reaction of isobenzofuran-1,3-dione (phthalic anhydride), thiocarbohydrazide, and various α-halocarbonyl compounds can produce novel (1,3,4-thiadiazin-2-ylamino)isoindoline-1,3-dione derivatives. While not directly producing this compound, this methodology highlights the potential of MCRs to build complex scaffolds based on the isoindoline-1,3-dione core, which could be adapted by starting with 4-methylphthalic anhydride.
One-Pot Synthetic Protocols
One-pot syntheses combine multiple reaction steps in a single flask without the need for isolating intermediate compounds. This approach enhances efficiency by reducing the number of workup and purification steps. Many MCRs are inherently one-pot processes.
An example of a one-pot protocol involves the synthesis of isoquinoline-1,3(2H,4H)-diones from N-alkylbenzamides and α-keto esters. Although this produces a related but different heterocyclic core, it showcases the one-pot strategy of generating a key intermediate in situ which then undergoes cyclization. Similarly, a one-pot synthesis of tetrasubstituted isoindolinones has been developed where a benzamide (B126) precursor undergoes cyclization, followed by the addition of an electrophile to the anionic intermediate in the same reaction vessel. Such strategies could be conceptually applied to the synthesis of substituted isoindoline-1,3-diones.
| Reaction Type | Components | Catalyst/Solvent | Key Features |
| Three-Component | Isobenzofuran-1,3-dione, Thiocarbohydrazide, Ethyl 2-bromoacetate | Acetic acid, Ethanol | Forms complex isoindoline-1,3-dione derivatives in a single step. |
| Three-Component | Benzimidazole, Aldehyde, Thioacetic acid | Acetic acid, Ethanol | Metal-free synthesis of thioalkylated benzimidazole-based isoindoline-1,3-diones. |
Green Chemistry Principles in Isoindoline-1,3-dione Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of isoindoline-1,3-diones to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, reduction of waste, and energy efficiency.
One prominent green methodology is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. For instance, the synthesis of N-substituted phthalimides, which are structurally analogous to this compound, has been efficiently achieved using microwave heating. This technique often allows for solvent-free reactions or the use of environmentally benign solvents like water or ethanol, further enhancing the green credentials of the synthesis.
Solvent selection is another critical aspect of green synthesis. Traditional methods for preparing isoindoline-1,3-diones often employ volatile and hazardous organic solvents. Green alternatives focus on utilizing water, supercritical fluids, or ionic liquids as reaction media. Solvent-free conditions, where the reactants are heated together without any solvent, represent an ideal green approach, minimizing solvent waste and simplifying product purification.
Furthermore, the development of catalytic methods aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste. While not extensively detailed for this compound specifically, the broader field of isoindoline-1,3-dione synthesis has seen the exploration of various catalysts to improve efficiency and selectivity.
The following table summarizes a comparison between conventional and green synthetic approaches for isoindoline-1,3-dione derivatives:
| Feature | Conventional Synthesis | Green Synthesis (e.g., Microwave-Assisted) |
| Heating Method | Oil bath, heating mantle | Microwave irradiation |
| Reaction Time | Hours to days | Minutes |
| Solvents | Often volatile organic solvents (e.g., toluene, DMF) | Water, ethanol, or solvent-free |
| Energy Consumption | Higher | Lower |
| Yields | Variable | Often higher |
| Byproducts | Can be significant | Often reduced |
Regioselectivity and Stereoselectivity in Methylisoindoline-1,3-dione Synthesis
The introduction of a methyl group onto the isoindoline-1,3-dione scaffold, as in this compound, introduces complexities related to regioselectivity and stereoselectivity, which are crucial for controlling the final product's structure and properties.
Regioselectivity:
The synthesis of this compound typically proceeds through the reaction of 4-methylphthalic anhydride with a primary amine or ammonia. The unsymmetrical nature of 4-methylphthalic anhydride presents a regioselective challenge, as the nucleophilic amine can attack either of the two non-equivalent carbonyl carbons. This can potentially lead to the formation of two constitutional isomers.
Theoretical studies on the nucleophilic addition to unsymmetrical cyclic anhydrides provide insights into the factors governing this regioselectivity. The outcome of the reaction is influenced by the electronic and steric effects of the substituent on the aromatic ring. The electron-donating nature of the methyl group at the 4-position can influence the electrophilicity of the adjacent carbonyl carbons. Computational models can predict the preferred site of attack by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the carbonyl carbons. Experimental studies are crucial to confirm these theoretical predictions and to determine the actual isomeric ratio obtained under specific reaction conditions.
Stereoselectivity:
Stereoselectivity becomes a critical consideration when synthesizing chiral derivatives of this compound, where one or more stereocenters are introduced. The development of asymmetric methods to control the stereochemical outcome is a significant area of research.
One approach to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts. For instance, the asymmetric synthesis of 3-substituted isoindolinones, which are structurally related to isoindoline-1,3-diones, has been achieved with high enantioselectivity using chiral phase-transfer catalysts. These catalysts create a chiral environment that directs the approach of the nucleophile, favoring the formation of one enantiomer over the other.
Another strategy involves the use of chiral starting materials. For example, the reaction of 4-methylphthalic anhydride with a chiral amine would lead to the formation of a diastereomeric mixture of N-substituted 4-methylisoindoline-1,3-diones, which could potentially be separated.
The following table outlines key considerations in the regioselective and stereoselective synthesis of this compound derivatives:
| Aspect | Key Considerations |
| Regioselectivity | - Electronic effects of the 4-methyl group on the carbonyl reactivity of 4-methylphthalic anhydride.- Steric hindrance influencing the approach of the nucleophile.- Reaction conditions (solvent, temperature) that may affect the isomeric ratio. |
| Stereoselectivity | - Use of chiral catalysts (e.g., phase-transfer catalysts) to induce enantioselectivity.- Employment of chiral auxiliaries attached to the nucleophile or the isoindoline (B1297411) core.- Diastereoselective reactions using chiral starting materials. |
Chemical Transformations and Functionalization of 4 Methylisoindoline 1,3 Dione Derivatives
Derivatization at the Nitrogen Atom (N-Substitution)
The nitrogen atom of the imide functionality in 4-methylisoindoline-1,3-dione serves as a primary site for a variety of chemical modifications, allowing for the introduction of diverse substituents.
Alkylation and Arylation Reactions
N-alkylation and N-arylation of the this compound scaffold are fundamental transformations that enable the attachment of a wide range of organic groups. While direct studies on the 4-methyl derivative are not extensively documented, the reactivity can be inferred from the well-established chemistry of phthalimides. Generally, these reactions proceed via the deprotonation of the N-H bond by a suitable base to form a nucleophilic phthalimide (B116566) anion, which then undergoes substitution with an alkyl or aryl halide.
Commonly employed bases for these transformations include potassium carbonate, sodium hydride, and triethylamine. The choice of solvent is crucial and often includes polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the reaction.
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the N-arylation of imides, offering a broader substrate scope and milder reaction conditions compared to traditional methods. For instance, the coupling of aryl halides or triflates with the phthalimide nitrogen can be achieved using a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base.
A novel palladium-catalyzed assembly of N-substituted phthalimides has been developed through a [4+1] cycloaddition and difluorocarbene transfer carbonylation from 2-iodo-N-phenylbenzamides and difluorocarbene precursors. In this reaction, difluorocarbene acts as a carbonyl source and facilitates the formation of one C–C and one C–N bond.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| This compound | Alkyl Halide (R-X) | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-4-methylisoindoline-1,3-dione |
| This compound | Aryl Halide (Ar-X) | Pd catalyst, Ligand, Base | N-Aryl-4-methylisoindoline-1,3-dione |
| 2-Iodo-N-phenylbenzamides | Difluorocarbene precursor | Pd catalyst | N-Substituted phthalimides |
Introduction of Heterocyclic Moieties
The introduction of heterocyclic moieties at the nitrogen atom of this compound can lead to compounds with interesting chemical properties. This can be achieved through several synthetic strategies. One common approach involves the reaction of N-(hydroxymethyl)phthalimide with a heterocyclic amine.
For example, a series of phthalimide derivatives were synthesized by condensing N-hydroxymethylphthalimide with substituted triazoles. This method provides a straightforward route to N-heterocyclic derivatives. The reaction typically proceeds by refluxing an equimolar mixture of the reactants in a suitable solvent like methanol, sometimes with the addition of a catalytic amount of a base such as triethylamine.
Another approach involves the direct N-alkylation with a haloalkyl-substituted heterocycle. The choice of the heterocyclic moiety can be varied, leading to a diverse library of compounds. The synthesis of novel 1H-isoindole-1,3(2H)-dione derivatives containing quinazoline (B50416) and thiophene (B33073) moieties has been reported through the condensation of acyl-hydrazides with phthalic anhydride (B1165640) or its derivatives.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
| N-Hydroxymethyl-4-methylphthalimide | Substituted Triazole | Methanol, Triethylamine (cat.), Reflux | 2-(((Substituted-4H-1,2,4-triazol-4-yl)amino)methyl)-4-methylisoindoline-1,3-dione |
| This compound | Haloalkyl-substituted Heterocycle | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-(Heterocyclic-alkyl)-4-methylisoindoline-1,3-dione |
| Phthalic anhydride | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Glacial acetic acid, Reflux | N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide |
| Phthalic anhydride | Thiophene-2-carbohydrazide | Glacial acetic acid, Reflux | N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide |
Mannich Base Formation
The Mannich reaction is a three-component condensation reaction that can be utilized to introduce aminomethyl groups at the nitrogen atom of this compound. The reaction involves an active hydrogen-containing compound (in this case, this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine.
The significant reactivity of the acidic proton at the imide nitrogen atom allows for the execution of the aminomethylation reaction according to the Mannich mechanism. For instance, new isoindoline-1,3-dione derivatives have been synthesized by reacting 1H-isoindole-1,3(2H)-dione with an aqueous solution of formaldehyde (B43269) and N-arylpiperazines in refluxing tetrahydrofuran (B95107) (THF). This reaction proceeds with good yields, and the products often crystallize directly from the reaction mixture upon cooling.
| Substrate | Aldehyde | Amine | Solvent | Product |
| This compound | Formaldehyde | Primary/Secondary Amine | e.g., THF, Ethanol | N-((Dialkylamino)methyl)-4-methylisoindoline-1,3-dione |
| 1H-Isoindole-1,3(2H)-dione | Formaldehyde | N-Arylpiperazine | THF | N-((4-Arylpiperazin-1-yl)methyl)-1H-isoindole-1,3(2H)-dione |
Functionalization of the Aromatic Core
Functionalization of the aromatic core of this compound allows for the introduction of substituents onto the benzene (B151609) ring, further diversifying the chemical space of its derivatives. Electrophilic aromatic substitution reactions are the primary means to achieve this.
A key example of this is the nitration of N-methylphthalimide, a closely related analogue. The process for preparing 4-nitro-N-methylphthalimide involves the treatment of a solution of N-methylphthalimide in methylene (B1212753) chloride and concentrated sulfuric acid with concentrated nitric acid. The reaction is typically carried out at a controlled temperature, for instance, around 40-45 °C. This regioselective nitration yields predominantly the 4-nitro derivative. The resulting 4-nitro-N-methylphthalimide is an important intermediate for the synthesis of polymers with high-temperature resistance.
The presence of the electron-withdrawing imide group and the electron-donating methyl group on the aromatic ring will influence the regioselectivity of further electrophilic aromatic substitution reactions. The interplay of these electronic effects will direct incoming electrophiles to specific positions on the benzene ring.
| Starting Material | Reagents | Conditions | Major Product |
| N-Methylphthalimide | Concentrated HNO3, Concentrated H2SO4, Methylene Chloride | ~40-45 °C | 4-Nitro-N-methylphthalimide |
Mechanistic Investigations of Novel Transformations
Understanding the mechanisms of reactions involving this compound derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for appropriately substituted aromatic compounds. This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.
A relevant example is the reaction of 4-nitro-N-methylphthalimide with phenols. In this activated aromatic nucleophilic substitution reaction, the nitro group at the 4-position acts as a potent electron-withdrawing group, facilitating the attack of a phenoxide nucleophile and subsequent displacement of the nitro group. This reaction leads to the formation of 4-aryloxy-N-methylphthalimides. The reaction is typically carried out in the presence of a base to generate the phenoxide nucleophile in situ.
The mechanism of the SNAr reaction involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The nucleophile adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The negative charge is delocalized onto the electron-withdrawing group (in this case, the nitro group and the imide carbonyls). In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.
| Substrate | Nucleophile | Conditions | Product |
| 4-Nitro-N-methylphthalimide | Phenols | Base | 4-Aryloxy-N-methylphthalimide |
Role of Non-Covalent Interactions in Reaction Control
Extensive research into the chemical transformations of this compound derivatives has underscored the critical role of non-covalent interactions in directing reaction outcomes. While the inherent reactivity of the functional groups on the isoindoline-1,3-dione core dictates the types of possible transformations, the precise control over stereoselectivity and regioselectivity is often governed by subtle forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions, though weaker than covalent bonds, are instrumental in organizing reactants and catalysts in the transition state, thereby lowering the activation energy for a specific, desired pathway.
In the field of asymmetric organocatalysis, the strategic use of non-covalent interactions has become a cornerstone for achieving high levels of stereocontrol in reactions involving isoindoline-1,3-dione substrates. Chiral catalysts, particularly those capable of forming multiple non-covalent interactions, can create a well-defined chiral environment around the substrate. This controlled environment effectively shields one face of the reacting molecule, compelling the reaction to proceed from the less hindered direction and thus leading to the preferential formation of one enantiomer or diastereomer.
Computational studies have further illuminated the significance of these interactions. By modeling the transition states of reactions involving this compound derivatives, researchers can dissect the complex interplay of various non-covalent forces. These theoretical investigations often reveal that a network of interactions, rather than a single dominant one, is responsible for the observed stereoselectivity. For instance, a combination of hydrogen bonding between a catalyst and a carbonyl group on the isoindoline-1,3-dione ring, coupled with π-π stacking between the aromatic portions of the substrate and catalyst, can rigidly orient the reactants, leading to highly predictable and selective transformations.
The understanding and manipulation of non-covalent interactions are paramount for the rational design of catalysts and reaction conditions for the stereoselective functionalization of this compound and its derivatives. This knowledge allows for the fine-tuning of reaction parameters to favor specific non-covalent interactions, thereby maximizing the yield and stereopurity of the desired products. As the field progresses, the ability to precisely control these weak forces will undoubtedly unlock new synthetic methodologies and provide access to a wider array of complex, chiral molecules based on the this compound scaffold.
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques
Spectroscopy is fundamental to understanding the chemical structure at a molecular level. Techniques such as NMR, IR, and Mass Spectrometry are routinely used to elucidate the constitution of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR: A ¹H NMR spectrum for 4-methylisoindoline-1,3-dione would be expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern corresponding to the three protons on the substituted benzene (B151609) ring. The chemical shifts and coupling constants (J-values) of these protons would confirm the 1,2,4-substitution pattern. A singlet peak, integrating to three protons, would be anticipated for the methyl group (CH₃), with a chemical shift characteristic of a methyl group attached to an aromatic ring. Another key feature would be a broad singlet for the N-H proton of the imide group.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. It would be expected to show nine distinct carbon signals: one for the methyl carbon, six for the aromatic carbons (three substituted and three unsubstituted), and two signals for the carbonyl carbons (C=O) of the imide ring. The chemical shifts of the carbonyl carbons would appear significantly downfield.
No specific, experimentally verified ¹H or ¹³C NMR data tables for this compound could be located in the reviewed literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by:
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the imide.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=O Stretching: The most prominent feature would be strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic imide. Cyclic imides usually show two distinct C=O stretching bands (asymmetric and symmetric) in the region of 1700-1780 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
While general IR characteristics for phthalimides are well-documented, a specific, published IR spectrum with peak assignments for this compound was not found.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The mass spectrum of this compound (C₉H₇NO₂) would show a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (161.16 g/mol ). The fragmentation pattern would provide further structural evidence, likely involving the loss of CO, CO₂, and fragmentation of the aromatic ring.
A detailed mass spectrum, including fragmentation analysis for this compound, is not available in the surveyed scientific papers.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. A crystal structure analysis of this compound would confirm the planarity of the isoindoline-1,3-dione ring system and the exact geometry of the methyl group substituent. It would also reveal how the molecules pack in the crystal lattice.
No published reports on the single-crystal X-ray structure of this compound could be located.
Elemental Analysis and Purity Assessment
Elemental analysis is a standard procedure used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. For a pure sample of this compound (C₉H₇NO₂), the theoretical elemental composition would be:
Carbon (C): 67.07%
Hydrogen (H): 4.38%
Nitrogen (N): 8.69%
Experimental values from a synthesized sample that closely match these theoretical percentages would serve as strong evidence of the compound's purity and elemental formula. This data is typically provided in the experimental section of synthetic chemistry publications.
As no detailed synthesis and characterization paper was found, no experimental elemental analysis data can be reported.
Computational Contributions to Spectroscopic Data Interpretation
In the absence of experimental data, computational chemistry, particularly using Density Functional Theory (DFT), can be employed to predict spectroscopic properties. Theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts, vibrational frequencies for an IR spectrum, and insights into the electronic structure. These calculated spectra can then be compared with experimental data from closely related compounds to aid in interpretation or can serve as a predictive guide for future experimental work.
A specific computational study focused on predicting and interpreting the spectroscopic data for this compound was not identified in the literature search.
Computational Chemistry and Theoretical Investigations of 4 Methylisoindoline 1,3 Dione Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecular systems. DFT has been widely applied to study various isoindoline-1,3-dione derivatives to understand their structural, spectroscopic, and electronic properties. These methods provide a robust framework for analyzing the 4-methyl derivative.
The electronic properties of a molecule are critical to its reactivity and interactions. Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability.
In studies of various isoindoline-1,3-dione derivatives, DFT calculations have been used to determine these orbital energies. For the 4-methylisoindoline-1,3-dione system, the electron-donating nature of the methyl group is expected to influence the electron density of the aromatic ring, thereby affecting the HOMO and LUMO energy levels compared to the unsubstituted parent compound.
Molecular Electrostatic Potential (MESP) maps are another valuable tool derived from quantum calculations. These maps illustrate the charge distribution across the molecule. For isoindoline-1,3-dione derivatives, MESP maps typically show negative potential (red/orange regions) around the electronegative oxygen atoms of the carbonyl groups, indicating their nucleophilic character and role as hydrogen-bond acceptors. Conversely, regions of positive potential (blue) highlight electrophilic sites. The presence of the 4-methyl group would subtly alter this map, increasing electron density on the benzene (B151609) ring.
| Parameter | Description | Theoretical Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. The methyl group is expected to raise the HOMO energy. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack, often localized over the carbonyl carbons and the aromatic system. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A smaller energy gap suggests higher reactivity. The methyl group may slightly decrease the gap. |
| MESP | Molecular Electrostatic Potential; shows charge distribution and predicts sites for intermolecular interactions. | Reveals the nucleophilic character of carbonyl oxygens, crucial for receptor binding, and the overall charge landscape of the molecule. |
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. The isoindoline-1,3-dione core is a relatively rigid, planar system. However, N-substituted derivatives can exhibit different conformations depending on the nature of the substituent.
For this compound itself, the primary conformational question relates to the orientation of the methyl group's hydrogen atoms. Energy minimization calculations, typically performed using DFT, can determine the rotational barrier of the methyl group and confirm the lowest energy state. Studies on more complex derivatives, such as 2,2′-methylenebis(isoindoline-1,3-dione), have revealed the existence of different crystalline polymorphs arising from variations in torsion angles between the phthalimide (B116566) units, a phenomenon known as conformational dimorphism. While the single methyl group in this compound does not introduce such dramatic flexibility, these studies highlight the power of computational methods to explore and quantify the subtle energetic differences between molecular arrangements. The phthalimide groups in these systems are found to be nearly planar.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting how a potential drug molecule might interact with its biological target. The isoindoline-1,3-dione scaffold is present in numerous biologically active compounds, and its derivatives have been extensively studied via docking.
Docking simulations calculate a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the target protein. A more negative score generally indicates a stronger, more favorable interaction.
Numerous studies have documented the docking of isoindoline-1,3-dione derivatives into the active sites of various enzymes. For instance, derivatives have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. These studies reveal that the isoindoline-1,3-dione moiety often engages in crucial interactions within the enzyme's active site. The carbonyl oxygens frequently act as hydrogen bond acceptors, while the planar aromatic ring can form π-π stacking or hydrophobic interactions with amino acid residues like tyrosine and tryptophan.
| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| N-arylpiperazine isoindoline-1,3-diones | Cyclooxygenase-1 (COX-1) | -9.5 to -10.5 | Ser530, Trp387, Gly526 | Hydrogen bond, π-π stacking, amide-π stacked. |
| N-arylpiperazine isoindoline-1,3-diones | Cyclooxygenase-2 (COX-2) | -9.8 to -11.1 | Arg120, Tyr355, Val523 | Hydrogen bond, π-alkyl. |
| N-benzyl pyridinium (B92312) isoindoline-1,3-diones | Acetylcholinesterase (AChE) | Not specified (IC50 = 2.1 to 7.4 µM) | Trp286, Tyr337, Tyr341 | π-π stacking, cation-π, hydrogen bond. |
| N-substituted isoindoline-1,3-diones | Butyrylcholinesterase (BuChE) | -8.3 to -11.0 | Trp82, Tyr332 | π-π stacking. |
| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione | E. coli DNA Gyrase | -8.7 | Asp73, Gly77, Arg76 | Hydrogen bond, π-alkyl. |
The collective results from docking studies on the isoindoline-1,3-dione family provide clear principles for structure-based design. The core scaffold serves as a robust anchor, with specific interactions consistently observed:
Hydrogen Bonding: The two carbonyl oxygens are potent hydrogen bond acceptors, frequently interacting with backbone amides or polar side chains (e.g., Ser, Tyr, Arg) in a receptor's active site.
Hydrophobic and Aromatic Interactions: The planar benzene ring is ideal for forming hydrophobic, π-π, or cation-π interactions with aromatic residues of the protein target.
Vector for Substitution: The imide nitrogen is the primary point for chemical modification. Attaching different functional groups (pharmacophores) at this position allows for the exploration of various pockets within the binding site, tailoring the molecule's selectivity and potency for different targets.
For this compound, the methyl group would add a small hydrophobic feature to the core scaffold. This could potentially lead to favorable van der Waals interactions if it is positioned within a hydrophobic pocket of a target protein. Its electron-donating effect could also modulate the strength of the π-system's interactions with the receptor.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is also employed to model the pathways of chemical reactions, providing insights that are difficult to obtain experimentally. This involves calculating the potential energy surface of a reaction, identifying intermediates and, most importantly, the transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
The synthesis of isoindoline-1,3-diones typically involves the condensation of a phthalic anhydride (B1165640) derivative (like 4-methylphthalic anhydride) with an amine or amide. Theoretical modeling of this reaction would involve:
Geometry Optimization: Calculating the minimum-energy structures of the reactants, intermediates (e.g., the initial amic acid), the transition states for each step (e.g., nucleophilic attack and subsequent cyclization/dehydration), and the final product.
Frequency Calculations: These calculations confirm that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and are used to compute thermodynamic properties like free energy.
While specific DFT studies modeling the transition state for the synthesis of this compound are not prominent in the literature, this approach is standard for understanding reaction mechanisms. For example, modeling could elucidate the catalytic effect of an acid or base by showing how it stabilizes the transition state and lowers the activation energy. Such analyses are crucial for optimizing reaction conditions to improve product yields and reduce byproducts.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For isoindoline-1,3-dione derivatives, QSAR models have been developed to predict their efficacy as inhibitors for various biological targets, thereby guiding the synthesis of more potent analogues.
In silico methodologies, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of isoquinoline-1,3-diones, which are structurally related to isoindoline-1,3-diones. These studies explore the interactions between the inhibitors and their target proteins, such as cyclin-dependent kinase 4 (CDK4).
A training set of 66 compounds yielded robust CoMFA and CoMSIA models, which were validated using a test set of 15 additional compounds. The statistical quality of these models, indicated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), demonstrates their predictive power. The external predictive ability (r²pred) for the test set further confirms the reliability of the generated models. These QSAR models provide a framework for designing novel derivatives with potentially greater activity.
For other related systems, such as 1,3-dioxoisoindoline-4-aminoquinolines, QSAR models have shown that antiplasmodial activity is dependent on specific molecular descriptors. These include ATSC5i (Centered Broto-Moreau autocorrelation of lag 5 / weighted by I-state), GATS8p (Geary autocorrelation of lag 8 / weighted by polarizability), and descriptors related to hydrogen bonding potential (minHBint3, minHBint5), among others. Such models serve as valuable tools for predicting the biological activity of newly designed compounds.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External Prediction) |
|---|---|---|---|
| CoMFA | 0.695 | 0.947 | 0.875 |
| CoMSIA | 0.641 | 0.933 | 0.769 |
Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, π-π Stacking)
The biological activity of this compound and its derivatives is fundamentally governed by non-covalent interactions with their target macromolecules. Computational techniques such as molecular docking and molecular dynamics simulations are employed to elucidate these interactions at an atomic level.
Hydrogen Bonding: The carbonyl oxygens of the isoindoline-1,3-dione ring are frequently identified as key hydrogen-bond acceptors. For instance, in studies of isoindoline-1,3-dione derivatives as antimycobacterial agents targeting the InhA enzyme, a crucial hydrogen-bond interaction is observed between the carbonyl oxygen and the vital Tyr158 residue. Similarly, when targeting cyclooxygenase (COX) enzymes, a hydrogen bond can form between a carbonyl oxygen atom and the Ser530 residue. The presence of hydrogen bonds is considered advantageous for increasing the inhibitory activity of these compounds against enzymes like cholinesterases.
π-π Stacking and Other Interactions: The planar aromatic ring of the isoindoline-1,3-dione core is crucial for engaging in hydrophobic and π-π stacking interactions. These interactions are vital for the proper orientation and binding of the molecule within the active site of a protein.
Molecular docking studies have revealed several key π-π interactions:
With the InhA enzyme, derivatives form π-π interactions with residues like Phe149 and Tyr158.
In the active site of COX-1, the isoindoline-1,3-dione moiety is involved in π-π stacking with Trp387.
For cholinesterase inhibition, π-π stacking and cation-π interactions with aromatic amino acids in the enzyme's active site are very important for high activity.
Beyond classical hydrogen bonds and π-π stacking, other non-covalent interactions such as amide-π stacked (with Gly526), π-σ (with Leu352), and π-alkyl interactions contribute to the binding affinity and stability of the ligand-protein complex.
| Biological Target | Interacting Residue | Type of Interaction | Source |
|---|---|---|---|
| InhA | Tyr158 | Hydrogen Bond | |
| InhA | Phe149 | π-π Interaction | |
| COX-1 | Ser530 | Hydrogen Bond | |
| COX-1 | Trp387 | π-π Stacking | |
| COX-1 | Gly526 | Amide-π Stacking | |
| COX-1 | Leu352 | π-σ Interaction |
Applications and Research Directions in Organic Synthesis
4-Methylisoindoline-1,3-dione as a Precursor in Complex Molecule Synthesis
The this compound framework is an important building block for constructing more complex molecular architectures. Its utility stems from the reactivity of the imide nitrogen and the specific substitution pattern provided by the methyl group on the aromatic ring. This moiety is incorporated into larger molecules to enhance biological membrane transport due to its hydrophobic nature or to act as a key pharmacophore.
For instance, the synthesis of novel bioactive compounds often begins with the condensation of a substituted phthalic anhydride (B1165640), such as 4-methylphthalic anhydride, with a primary amine or hydrazide. This initial step creates the N-substituted this compound, which can then undergo further reactions. One documented synthesis involves reacting 4-methylphenyl-substituted amines with isoindoline-1,3-dione to create precursors for potential antibacterial agents. The resulting molecule, 2-(3-(4-(pyridin-4-yl)pyrimidin-2-ylamino)-4-methylphenyl)isoindoline-1,3-dione, showcases how the 4-methyl-substituted core is integrated into a larger, multi-ring heterocyclic system. Similarly, this scaffold is used to synthesize complex molecules targeting enzymes like acetylcholinesterase, where the methyl group on the phthalimide (B116566) ring can influence ligand-protein interactions.
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. The this compound core is an excellent scaffold for DOS because it allows for the introduction of diversity at multiple points.
The primary point of diversification is the imide nitrogen, where a vast array of side chains can be attached through condensation reactions. This "appendage diversity" is the most common strategy, where different building blocks are coupled to the common this compound framework. This approach enables the generation of large libraries of compounds with varied physicochemical properties, which can then be screened for a wide range of biological activities.
Development of New Synthetic Methodologies Utilizing Isoindoline-1,3-dione Frameworks
Research into the synthesis of isoindoline-1,3-diones has led to the development of novel and efficient synthetic methods. These methodologies aim to improve yields, reduce reaction times, and expand the scope of accessible derivatives.
Key advancements include:
Palladium-Catalyzed Carbonylative Cyclization : This one-step method allows for the synthesis of isoindoline-1,3-diones from simple precursors like o-halobenzoates and primary amines. The process involves the simultaneous formation of carbon-carbon and carbon-nitrogen bonds, efficiently assembling the heterocyclic core.
One-Pot Multicomponent Reactions (MCRs) : MCRs have emerged as a powerful tool for constructing complex molecules, including isoindoline-1,3-dione derivatives, in a single step from multiple starting materials. This approach is highly efficient and aligns with the principles of green chemistry.
Solvent-Free Synthesis : The reaction of phthalic anhydrides with amines can be performed under solvent-free conditions, often with simple heating. This method is environmentally friendly and provides a straightforward route to N-substituted isoindoline-1,3-diones.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of isoindoline-1,3-dione derivatives.
These methodologies are broadly applicable and can be adapted for the synthesis of this compound and its derivatives by starting with 4-methylphthalic anhydride or appropriately substituted precursors.
Green Chemistry Applications and Sustainable Synthesis
The principles of green chemistry, which focus on designing environmentally benign chemical processes, are increasingly being applied to the synthesis of isoindoline-1,3-dione frameworks. A key development is the use of solvent-free reactions, which eliminate the need for potentially hazardous organic solvents. A mild, effective, and green synthesis of isoindoline-1,3-diones involves a simple and relatively quick solventless reaction between an amine and phthalic anhydride with heating.
In Vitro Biological Activity Screening and Evaluation Methodologies
Once synthesized, derivatives of this compound are subjected to various in vitro screening methods to determine their biological activity.
A common approach to evaluating the biological potential of new isoindoline-1,3-dione derivatives is through enzyme inhibition assays. For example, compounds are frequently tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%.
Another widely used method is the protein denaturation technique, which is employed to screen for anti-inflammatory activity. In this assay, the ability of a compound to prevent thermally induced denaturation of a protein, such as bovine serum albumin, is measured spectrophotometrically. The results are often compared to a standard anti-inflammatory drug like diclofenac.
The table below shows results from an acetylcholinesterase (AChE) inhibition screening of various isoindoline-1,3-dione derivatives, demonstrating the range of potencies that can be achieved through structural modification.
| Compound ID | Substitution Pattern | AChE IC₅₀ (µM) |
| 7a | p-Fluoro substituted | 2.1 |
| 7f | p-Fluoro substituted | 2.1 |
| 7g | p-Methyl substituted | 4.8 |
| 7b | p-Methyl substituted | 5.4 |
| Rivastigmine (Standard) | - | 11.07 |
Data sourced from a study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids.
To assess the antimicrobial properties of this compound derivatives, the agar (B569324) well diffusion method is a standard and widely used technique. In this method, agar plates are uniformly inoculated with a specific bacterial or fungal strain. Wells are then punched into the agar, and a solution of the test compound is added to each well. After an incubation period, the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured in millimeters.
The microorganisms selected for these tests are often clinically relevant strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans, Aspergillus niger). The activity of the synthesized compounds is typically compared against standard antibiotic and antifungal agents.
The table below presents sample data from an antimicrobial screening of isoindoline-1,3-dione derivatives against various pathogens, illustrating the zone of inhibition.
| Pathogen | Compound 2f (Zone of Inhibition, mm) | Ampicillin (Standard) | Nystatin (Standard) |
| Staphylococcus aureus | 18.0 | 25.0 | N/A |
| Bacillus cereus | 19.0 | 28.0 | N/A |
| Escherichia coli | 17.0 | 23.0 | N/A |
| Klebsiella pneumoniae | 16.0 | 21.0 | N/A |
| Candida albicans | 20.0 | N/A | 26.0 |
| Yarrowia lipolytica | 22.0 | N/A | 28.0 |
Data represents a sample screening of isoindolinone derivatives at a concentration of 1000 µg/mL.
Enzymatic Inhibition Study Approaches
The evaluation of isoindoline-1,3-dione derivatives as potential enzyme inhibitors is a key area of research. Methodologies often focus on enzymes implicated in various diseases, such as neurodegenerative disorders and inflammation.
One common approach involves the use of cholinesterase inhibition assays to assess the potential of these compounds in the context of Alzheimer's disease. The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is typically determined using spectrophotometric methods, such as the Ellman's method. In these assays, the substrate (e.g., acetylthiocholine) is hydrolyzed by the enzyme, and the resulting product reacts with a chromogen to produce a colored compound that can be quantified. The reduction in color intensity in the presence of the test compound indicates enzyme inhibition. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were evaluated for their anti-cholinesterase activity, with some compounds demonstrating potent inhibition.
Another significant target for enzymatic inhibition studies is cyclooxygenase (COX), an enzyme involved in the inflammatory pathway. The inhibitory effects of isoindoline-1,3-dione derivatives on COX-1 and COX-2 are often investigated to determine their potential as anti-inflammatory agents. In vitro COX inhibition assays are commonly used for this purpose. These assays measure the production of prostaglandins (B1171923) from arachidonic acid by the COX enzymes. The ability of the test compounds to reduce prostaglandin (B15479496) synthesis is indicative of their inhibitory activity. Molecular docking studies are also frequently employed to understand the interactions between the isoindoline-1,3-dione derivatives and the active sites of the COX enzymes.
Furthermore, research has explored the potential of these compounds as inhibitors of other enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for herbicides. In such studies, in vitro enzyme assays are used to determine the inhibitory concentration (IC50) values of the synthesized compounds against the target enzyme.
Table 1: Examples of Enzymatic Inhibition Studies on Isoindoline-1,3-dione Derivatives
| Enzyme Target | Assay Method | Studied Derivatives | Key Findings |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Ellman's Method | Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Potent inhibitory activity with IC50 values in the micromolar range. |
| Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | In vitro inhibition assays | N-alkyl-isoindoline-1,3-diones | Some derivatives showed selective inhibition of COX-2. |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | In vitro enzyme assay | Pyrazole-isoindoline-1,3-dione hybrids | High inhibitory activity with low IC50 values. |
Anti-inflammatory and Immunomodulatory Activity Assessment Methodologies
The anti-inflammatory and immunomodulatory properties of isoindoline-1,3-dione derivatives are of significant interest, largely inspired by the activities of thalidomide (B1683933) and its analogs.
A standard in vivo method to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In this model, inflammation is induced by injecting carrageenan into the rat's paw. The test compounds are administered prior to the induction of inflammation, and the paw volume is measured at different time points to determine the reduction in swelling compared to a control group. This method provides a measure of the acute anti-inflammatory effects of the compounds. For example, aminoacetylenic isoindoline-1,3-dione derivatives have been shown to be effective in reducing carrageenan-induced inflammation.
In silico methods, such as PASS (Prediction of Activity Spectra for Substances), are also utilized to predict the biological activity of newly synthesized isoindoline-1,3-dione derivatives, including their potential anti-inflammatory effects.
Anticancer Activity Evaluation Methodologies
The evaluation of isoindoline-1,3-dione derivatives for their potential as anticancer agents is a major focus of research. A variety of in vitro and in vivo methodologies are employed to assess their cytotoxic and antiproliferative effects.
A primary step in anticancer activity evaluation is the in vitro screening of the compounds against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the test compound suggests a cytotoxic or antiproliferative effect. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Another common method is the sulforhodamine B (SRB) protein assay, which is used by the National Cancer Institute (NCI) to screen compounds against a panel of 60 human cancer cell lines. This assay measures cell density by quantifying total cellular protein.
In vivo studies are conducted on promising compounds to evaluate their anticancer efficacy in a living organism. Xenograft models in nude mice are frequently used, where human cancer cells are implanted into the mice to form tumors. The test compounds are then administered to the mice, and tumor growth is monitored over time. The size and weight of the tumors are measured to determine the compound's ability to inhibit tumor growth.
Table 2: Methodologies for Evaluating Anticancer Activity of Isoindoline-1,3-dione Derivatives
| Methodology | Description | Key Parameters Measured |
| MTT Assay | A colorimetric assay to assess cell metabolic activity as a measure of cell viability. | IC50 (Half-maximal inhibitory concentration) |
| SRB Assay | A colorimetric assay that measures total cellular protein to determine cell density. | GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), LC50 (Lethal Concentration 50) |
| Xenograft Models | In vivo model where human cancer cells are implanted in immunocompromised mice to form tumors. | Tumor volume, tumor weight, survival rate |
Future Research Directions and Emerging Trends
Innovations in Synthesis and Functionalization of Methylated Isoindoline-1,3-diones
The synthesis of isoindoline-1,3-dione derivatives, often known as phthalimides, is a cornerstone of organic and medicinal chemistry. Traditionally, these compounds are synthesized through the condensation of a phthalic anhydride (B1165640) with a primary amine. However, current research is focused on developing more sophisticated and efficient strategies to create multifunctionalized and highly substituted isoindoline-1,3-dione cores.
One innovative approach is the hexadehydro-Diels–Alder (HDDA) domino reaction, which allows for the facile synthesis of fused, multifunctionalized isoindoline-1,3-diones from substituted tetraynes and imidazole (B134444) derivatives. This method is notable for its ability to construct complex tricyclic structures in good to excellent yields through the formation of multiple new carbon-carbon and carbon-oxygen bonds in a single transformation. Other modern methods include cobalt-catalyzed carbonylation of C(sp2)–H bonds and CO-free protocols, which represent more direct and economical pathways for constructing these important chemical building blocks.
Multi-component reactions (MCRs) are also at the forefront of modern synthesis, enabling the creation of complex molecules like thioalkylated benzimidazole-based isoindoline-1,3-diones in a one-pot approach. These reactions are valued for their efficiency, shorter reaction times, and often column-free purification, aligning with the principles of green chemistry.
| Synthetic Method | Description | Key Advantages |
| Traditional Condensation | Reaction of phthalic anhydride with primary amines. | Well-established, versatile. |
| Hexadehydro-Diels–Alder (HDDA) | Domino reaction of tetraynes and imidazoles to form fused systems. | High atom economy, constructs complex polycyclic structures. |
| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials. | High efficiency, shorter reaction times, easy workup. |
| CO-free Carbonylation | Protocols that avoid the use of carbon monoxide gas. | Safer, more accessible reaction conditions. |
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry is becoming an indispensable tool for understanding the structure-function relationships of isoindoline-1,3-dione derivatives. Techniques such as molecular docking and molecular dynamics simulations are widely used to predict the interactions between these molecules and biological targets, such as enzymes.
For instance, in the development of new inhibitors for enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research, molecular modeling helps to identify how compounds bind to the catalytic and peripheral active sites of the enzyme. These in silico studies can predict binding affinities and interaction modes, guiding the design of more potent and selective inhibitors before they are synthesized in the lab. This predictive power accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening.
Computational methods are also employed to study pharmacokinetic properties (ADME-Tox), helping to predict a compound's absorption, distribution, metabolism, excretion, and toxicity profile early in the development pipeline.
Integration with High-Throughput Screening in Chemical Discovery
The isoindoline-1,3-dione scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. This makes its derivatives, including 4-methylisoindoline-1,3-dione, ideal candidates for high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity, such as anticancer, antimicrobial, or enzyme inhibitory effects.
Libraries of isoindoline-1,3-dione derivatives can be synthesized and screened against various cell lines or protein targets. For example, derivatives have been investigated for their cytotoxic effects on blood cancer cell lines and for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. The results from HTS not only identify promising lead compounds but also provide valuable structure-activity relationship (SAR) data that informs the next cycle of molecular design and optimization.
Development of Novel Methodologies for Selective Functionalization
A key challenge in organic synthesis is the ability to selectively modify a specific position on a complex molecule. Future research on this compound will focus on developing novel methodologies for such selective functionalization. This includes regioselective reactions that target a particular site on the aromatic ring or stereoselective reactions that control the three-dimensional arrangement of atoms.
One effective strategy for creating complex, functionalized structures is the 1,3-dipolar cycloaddition reaction. For example, the reaction of certain derivatives with nitrones can proceed with good selectivity to create highly functionalized spiroisoxazolidines, which are spirocyclic motifs often found in natural products and are of great interest in medicinal chemistry. The development of new catalytic systems and reaction conditions that allow for precise control over the functionalization of the isoindoline-1,3-dione core will enable the synthesis of novel compounds with tailored properties.
Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. The development of sustainable and environmentally benign routes to this compound and its derivatives is a major trend. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources where possible.
Key green chemistry approaches being applied include:
Solvent-free reactions: Performing reactions without a solvent, often using simple heating, reduces volatile organic compound (VOC) emissions and simplifies purification.
Use of greener solvents: When solvents are necessary, researchers are opting for more environmentally friendly options like water or ethanol.
One-pot, multi-component reactions: As mentioned earlier, these reactions improve efficiency and reduce waste by combining multiple steps into a single procedure.
Catalysis: Using catalysts, such as SiO2-tpy-Nb, can enable reactions under milder conditions and with greater efficiency, leading to higher yields and less energy consumption.
These sustainable practices not only reduce the environmental impact of chemical synthesis but can also lead to more economical and efficient manufacturing processes.
Q & A
Q. How are regioselectivity challenges addressed in synthesizing asymmetric derivatives?
- Answer: Organocatalytic methods, such as enamine catalysis, enable stereocontrol. For example, Diels-Alder reactions between 2,4-dienals and α,β-unsaturated esters yield chiral isoindoline-1,3-dione derivatives with >90% enantiomeric excess (ee) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
